molecular formula C16H15N3O2S B2808473 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 532966-34-0

6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2808473
CAS No.: 532966-34-0
M. Wt: 313.38
InChI Key: FCEDSBXAVBZZTF-UHFFFAOYSA-N
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Description

6-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a novel chemical hybrid designed for medicinal chemistry and drug discovery research. This compound features a tetrahydroquinoline moiety linked via a carbonyl group to a thiazolopyrimidinone scaffold, both of which are privileged structures in pharmacology known to contribute to a wide spectrum of biological activities. The tetrahydroquinoline component is a recognized pharmacophore with documented potential in research settings for its diverse biological activities. Scientific studies have reported tetrahydroquinoline derivatives to exhibit antioxidant , anti-inflammatory , and α-amylase enzyme inhibitory properties, making them compounds of interest for metabolic disorder research . Furthermore, select derivatives have demonstrated anti-proliferative activity against cancer cell lines, highlighting their value in oncology research . The thiazolo[3,2-a]pyrimidin-5-one core is another significant heterocyclic system, often investigated for its antimicrobial potential. Research indicates that this scaffold can show in vitro antibacterial and antitubercular activities . Additionally, derivatives have been studied as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD1) , a target relevant to metabolic syndrome and type 2 diabetes . The strategic fusion of these two bioactive nuclei into a single molecule positions this compound as a high-value tool for researchers. It is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for investigating new therapeutic pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(12-10-17-16-19(15(12)21)8-9-22-16)18-7-3-5-11-4-1-2-6-13(11)18/h1-2,4,6,10H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDSBXAVBZZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of N-tosyl-aniline tethered alkynyl ketones using a cationic Pd(II)-catalyzed intramolecular alkyne-carbonyl reductive coupling reaction . This reaction is carried out under transfer hydrogenation conditions to yield the desired hydroquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced under specific conditions to yield different hydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which are of interest for their potential pharmacological properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The thiazole moiety has been associated with antimicrobial activity. Compounds containing this structure have demonstrated effectiveness against a range of pathogens, making them potential candidates for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may offer neuroprotective benefits. They have been evaluated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents to enhance biological activity or alter pharmacokinetic properties. Recent advancements in catalytic methods have improved yields and reduced reaction times during synthesis.

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of thiazolo-pyrimidine derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in vitro and in vivo models. The compound demonstrated a dose-dependent response in reducing cell viability in various cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Thiazolo[3,2-a]pyrimidin-5(3H)-one Derivatives
  • 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Structure: Retains the thiazolo-pyrimidinone core but substitutes the tetrahydroquinoline-carbonyl group with a 2-hydroxyethyl and methyl group. Molecular Weight: 212.27 g/mol (vs. ~395.45 g/mol for the target compound). Applications: Used in research for its structural simplicity and solubility properties .
  • 7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Structure: Features a 4-methoxybenzyl substituent instead of tetrahydroquinoline.
Tetrahydroquinoline-Containing Analogues
  • Quinazoline Derivatives with 1,2,3,4-Tetrahydroquinoline Moieties Structure: Combines quinazoline (a pyrimidine fused with benzene) with tetrahydroquinoline. Activity: Demonstrated EGFR kinase inhibition comparable to afatinib, suggesting the tetrahydroquinoline group enhances target binding .
Other Heterocyclic Systems
  • Imidazo[1,2-a]pyrimidin-5(3H)-one
    • Structure : Replaces the thiazole ring with an imidazole ring.
    • Properties : Lower molecular weight (165.19 g/mol) and distinct physicochemical parameters (e.g., PSA = 35.91, boiling point = 254.7°C) .

Critical Analysis of Structural Modifications

  • Tetrahydroquinoline vs. Aromatic Substituents: The tetrahydroquinoline-carbonyl group in the target compound may enhance lipophilicity and kinase binding compared to simpler alkyl or aryl substituents .
  • Functional Group Impact: Hydroxyethyl or methoxybenzyl groups improve solubility but may reduce target specificity compared to the tetrahydroquinoline moiety .

Biological Activity

The compound 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that exhibits significant biological activity due to its complex structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound integrates a thiazolo-pyrimidine core fused with a tetrahydroquinoline moiety , contributing to its diverse biological activities. The structural complexity arises from various functional groups that enhance its reactivity and biological properties.

PropertyValue
Molecular Formula C₁₃H₁₀N₂O₂S
Molecular Weight 250.29 g/mol
CAS Number Not available

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that thiazolo-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines .
  • Antimicrobial Properties : The thiazole and pyrimidine components are known for their antimicrobial activities. Research has highlighted their effectiveness against a variety of pathogens, suggesting potential applications in treating infectious diseases .
  • Neuroprotective Effects : Tetrahydroquinoline derivatives have been associated with neuroprotective properties, making them candidates for the treatment of neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, inhibitors targeting PARP-1 have been developed based on structural analogs .
  • Interaction with DNA : Some thiazolo-pyrimidine derivatives exhibit the ability to bind covalently with DNA, disrupting replication and leading to cell death .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of tetrahydroquinoline showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Synthetic Pathways : Research into synthetic methodologies has revealed efficient multi-step routes for producing these compounds while maintaining high yields and purity. Catalytic methods have improved reaction times and functional group tolerance .

Q & A

Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how do they apply to this compound?

Thiazolo[3,2-a]pyrimidine scaffolds are typically synthesized via intramolecular cyclization or condensation reactions. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) was synthesized by reacting 2-aminothiazole derivatives with activated carbonyl compounds under reflux in ethanol, followed by cyclization . For the target compound, the tetrahydroquinoline moiety likely requires coupling via a carbonyl linker, which may involve acylation of the thiazolo-pyrimidine core using 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride under basic conditions .

Q. How can the spatial structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for resolving spatial configurations. For structurally related thiazolo-pyrimidines, single-crystal X-ray diffraction has confirmed the planarity of the fused thiazole-pyrimidine ring system and substituent orientations . Additionally, NMR spectroscopy (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY) can validate intramolecular interactions, such as the orientation of the tetrahydroquinoline group relative to the thiazolo-pyrimidine core .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : To confirm proton environments (e.g., distinguishing between thiazole and pyrimidine protons) and carbonyl carbons.
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the tetrahydroquinoline coupling step?

Catalysts and solvent systems significantly influence acylation efficiency. For analogous reactions, using dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0–25°C improved coupling yields by reducing side reactions . Microwave-assisted synthesis may also accelerate reaction kinetics for heat-sensitive intermediates .

Q. How should researchers address contradictions in reported biological activity data for thiazolo-pyrimidine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from structural variations or assay conditions. For example, substituents on the pyrimidine ring (e.g., electron-withdrawing groups) enhance antimicrobial activity, while bulky tetrahydroquinoline moieties may favor anti-inflammatory effects . Standardized assays (e.g., MIC for antimicrobials, COX-2 inhibition for inflammation) and quantitative structure-activity relationship (QSAR) modeling can resolve such contradictions .

Q. What strategies are effective for resolving low regioselectivity in cyclization steps during synthesis?

Regioselectivity in cyclization can be controlled by:

  • Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl [Boc] for amines).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .
  • Temperature gradients : Slow heating (e.g., 40°C → 80°C) promotes selective ring closure .

Q. How does the electronic nature of substituents influence the stability of this compound under physiological conditions?

Electron-donating groups (e.g., methoxy or alkyl chains) on the tetrahydroquinoline ring enhance stability by reducing electrophilic degradation. Conversely, electron-withdrawing groups (e.g., nitro) may increase reactivity but reduce half-life in aqueous media. Stability assays (e.g., HPLC monitoring of degradation in simulated gastric fluid) provide empirical validation .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties relevant to binding affinity .

Q. How can researchers validate the purity of intermediates during multi-step synthesis?

Use orthogonal methods:

  • TLC/HPLC : Monitor reaction progress and purity at each step.
  • Elemental Analysis : Confirm stoichiometry for crystalline intermediates.
  • DSC/TGA : Assess thermal stability and detect polymorphs .

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